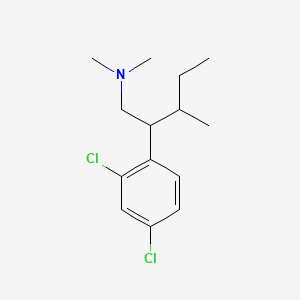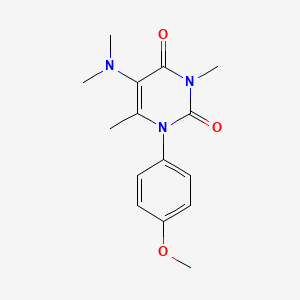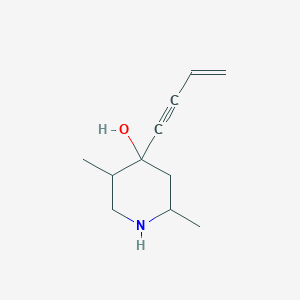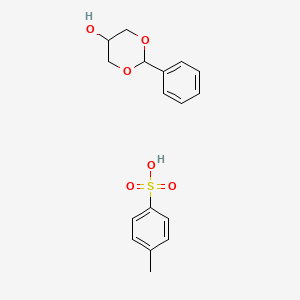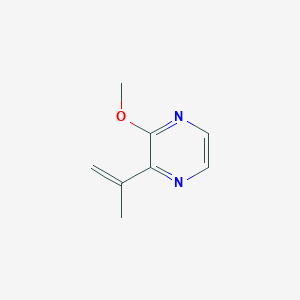
2-Methoxy-3-(prop-1-en-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-methoxy-3-(1-methylethenyl)-, also known as 2-isopropyl-3-methoxypyrazine, is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.1937 g/mol . This compound is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for pyrazine derivatives, including pyrazine, 2-methoxy-3-(1-methylethenyl)-, often involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. These methods are optimized for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2-methoxy-3-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different hydrogenated pyrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrogenated pyrazine derivatives .
Applications De Recherche Scientifique
Pyrazine, 2-methoxy-3-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to its biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic properties and mechanisms of action is ongoing.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of pyrazine, 2-methoxy-3-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrazine, 2-methoxy-3-(1-methylethenyl)- include:
- 2-Methoxy-3-isopropylpyrazine
- 3-Isopropyl-2-methoxypyrazine
Uniqueness
What sets pyrazine, 2-methoxy-3-(1-methylethenyl)- apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Propriétés
Numéro CAS |
38346-79-1 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-methoxy-3-prop-1-en-2-ylpyrazine |
InChI |
InChI=1S/C8H10N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-5H,1H2,2-3H3 |
Clé InChI |
JGAPBWXOUZZFLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=NC=CN=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


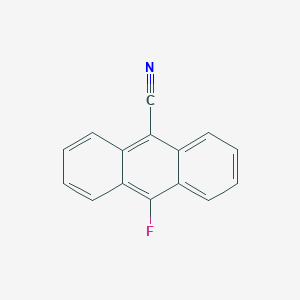
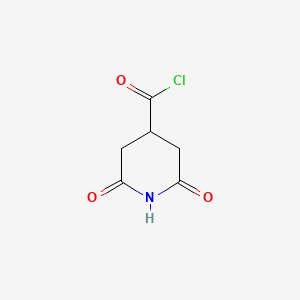
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
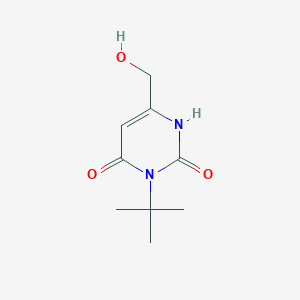
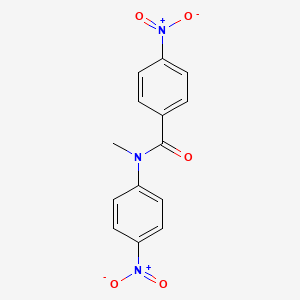
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)

